2-Ethyl-3-methyl-6,7,8,9-tetrahydrocyclopenta[5,6]pyrido[1,2-b][1,2,4]triazine
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Overview
Description
2-Ethyl-3-methyl-6,7,8,9-tetrahydrocyclopenta[5,6]pyrido[1,2-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-methyl-6,7,8,9-tetrahydrocyclopenta[5,6]pyrido[1,2-b][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the use of a one-pot, three-component reaction. This method is efficient and high-yielding, making it suitable for laboratory and industrial applications . The reaction typically involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or cyclopentyl methyl ether (CPME) and may involve microwave irradiation to accelerate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient methods, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-methyl-6,7,8,9-tetrahydrocyclopenta[5,6]pyrido[1,2-b][1,2,4]triazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
The reactions typically involve standard reagents and conditions used in organic synthesis. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Ethyl-3-methyl-6,7,8,9-tetrahydrocyclopenta[5,6]pyrido[1,2-b][1,2,4]triazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-methyl-6,7,8,9-tetrahydrocyclopenta[5,6]pyrido[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6,7,8,9-Tetrahydro-2-methyl-5H-pyrido[3,2-b]indole: This compound shares a similar core structure but differs in its substituents and overall properties.
1H-Indole-3-carbaldehyde: Another related compound with a different functional group arrangement, leading to distinct chemical and biological properties.
Uniqueness
2-Ethyl-3-methyl-6,7,8,9-tetrahydrocyclopenta[5,6]pyrido[1,2-b][1,2,4]triazine is unique due to its specific substituents and the resulting chemical properties.
Properties
Molecular Formula |
C13H17N3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
12-ethyl-11-methyl-1,10,13-triazatricyclo[7.4.0.02,6]trideca-2(6),8,10,12-tetraene |
InChI |
InChI=1S/C13H17N3/c1-3-11-9(2)14-13-8-7-10-5-4-6-12(10)16(13)15-11/h8H,3-7H2,1-2H3 |
InChI Key |
GZKFLFRJOUDNAD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C3=C(CCC3)CC=C2N=C1C |
Origin of Product |
United States |
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